N-[bis(methylsulfanyl)methylidene]methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[bis(methylsulfanyl)methylidene]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S3/c1-8-4(9-2)5-10(3,6)7/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAVGOPNGFVGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NS(=O)(=O)C)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(methylsulfanyl)methylidene]methanesulfonamide typically involves the reaction of dimethyl sulfoxide (DMSO) with a suitable amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The product is typically purified through recrystallization or chromatography techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[bis(methylsulfanyl)methylidene]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[bis(methylsulfanyl)methylidene]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[bis(methylsulfanyl)methylidene]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[bis(methylsulfanyl)methylidene]-4-methylbenzenesulfonamide
This analog (CAS: 2651-15-2) replaces the methanesulfonamide group with a 4-methylbenzenesulfonamide, resulting in the molecular formula C₁₀H₁₃NO₂S₃ and a molecular weight of 275.41 g/mol .
AVE-1625 (N-[1-[bis(4-chlorophenyl)methyl]-3-azetidinyl]-N-(3,5-difluorophenyl)-methanesulfonamide)
AVE-1625 (CAS: 358970-97-5) is a pharmacologically active methanesulfonamide derivative with a complex azetidinyl-aryl substituent system. Its structure includes halogen atoms (Cl, F), enhancing lipophilicity and binding affinity for biological targets, such as cannabinoid receptors . This contrasts with N-[bis(methylsulfanyl)methylidene]methanesulfonamide, which lacks aromatic or halogen substituents and is primarily used in synthetic chemistry rather than drug development.
Functional and Reactivity Comparisons
Methylsulfanyl Group Contributions
The bis(methylsulfanyl) groups in the target compound influence volatility and stability. Evidence from truffle metabolite studies shows that bis(methylsulfanyl)methane—a simpler analog—exhibits species-specific concentrations (e.g., 237–4360 μg/kg in Tuber magnatum vs. undetectable in T. borchii), suggesting methylsulfanyl moieties may confer stability in natural matrices . This property is absent in halogenated derivatives like AVE-1625, where substituents prioritize target binding over volatility.
Data Tables
Table 1. Structural and Molecular Comparisons
Biological Activity
N-[bis(methylsulfanyl)methylidene]methanesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Compound Overview
- Chemical Structure : this compound features two methylsulfanyl groups attached to a methylidene carbon, contributing to its unique properties.
- Molecular Formula : C₅H₁₃N₃O₂S₃
- Molecular Weight : Approximately 295.81 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with readily available sulfonamide precursors.
- Reagents : Methylsulfanyl reagents are introduced to form the bis(methylsulfanyl) moiety.
- Reaction Conditions : The reactions are generally conducted under controlled temperatures and pH to optimize yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially through mechanisms involving enzyme inhibition or disruption of cellular processes.
- Mechanism of Action : The compound may interact with specific enzymes or receptors, leading to the modulation of cellular functions critical for microbial survival.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. It has been evaluated against several cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis.
- Case Study : A study involving MCF-7 breast cancer cells indicated that treatment with this compound resulted in significant alterations in gene expression related to cell cycle regulation and apoptosis pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Sulfonamide Group : The sulfonamide moiety is crucial for binding interactions with biological targets.
- Methylsulfanyl Groups : These groups enhance lipophilicity, facilitating better membrane penetration and interaction with cellular components.
| Structural Feature | Role in Activity |
|---|---|
| Sulfonamide Group | Critical for target binding |
| Methylsulfanyl Groups | Enhance membrane penetration |
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide | Contains chlorobenzene moiety | Enhanced stability and reactivity |
| N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide | Contains dichlorobenzamide | Different halogen substitution |
| N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide | Methyl instead of chlorine | Variability in electron-donating properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
